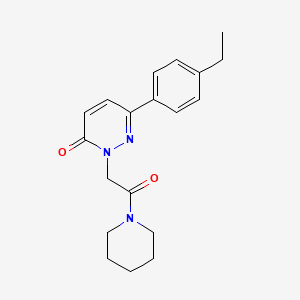

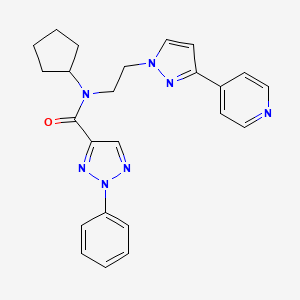

6-(4-乙基苯基)-2-(2-氧代-2-哌啶-1-基乙基)吡啶并-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridazine derivatives often involves strategies that allow for the introduction of functional groups at specific positions of the core pyridazine ring. Techniques such as microwave irradiation have been utilized for the efficient synthesis of these compounds, highlighting the role of innovative methodologies in enhancing reaction rates and yields (Ashok et al., 2006). Furthermore, the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate in ethanol has been reported as a method for synthesizing substituted pyridazinones, demonstrating the versatility of synthetic approaches (Alonazy et al., 2009).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including "6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one", is characterized by the presence of nitrogen atoms within the ring, which significantly influences their chemical behavior. The crystal structures of related compounds have been analyzed, revealing insights into their conformational preferences and the impact of substituents on molecular geometry (Georges et al., 1989).

Chemical Reactions and Properties

Pyridazine derivatives undergo a variety of chemical reactions, allowing for the modification of the core structure and the introduction of new functional groups. For instance, reactions with phosphoryl chloride have been used to generate chloro derivatives, which can further react with aromatic amines to yield new compounds (Alonazy et al., 2009). Additionally, the reactivity towards different reagents, such as hydrazine hydrate, has been explored to synthesize derivatives with varied substituents, demonstrating the chemical versatility of the pyridazine nucleus (Elewa et al., 2021).

Physical Properties Analysis

The physical properties of pyridazine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's suitability for various applications, particularly in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of pyridazine derivatives are characterized by their reactivity, stability, and interactions with biological targets. These compounds often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and analgesic effects, attributable to their chemical properties (Singh et al., 2017). The ability to undergo various chemical reactions makes them versatile scaffolds for the development of new therapeutic agents.

科学研究应用

合成和药理应用

具有吡啶并嗪核的化合物,包括类似于指定化学物的衍生物,已被合成并用于研究其生物活性。例如,已经探索了衍生物的COX-2抑制性质、强心效应、抗肿瘤和抗菌活性。这些活性归因于它们的结构特征,包括吡啶和杂环取代基,使它们在新药物代理的开发中具有价值 (Ashok et al., 2006)。

除草剂和农业化学

对吡啶并嗪衍生物的研究也延伸到农业领域,在那里某些化合物表现出显著的除草活性。例如,一些合成的吡啶并嗪衍生物在试验中显示出对叶绿素合成的强烈抑制作用,表明它们有潜力作为商业漂白剂除草剂用于对双子叶植物的 (Xu et al., 2008)。

抗惊厥性能

抗惊厥药物的结构和电子性质,包括吡啶并嗪衍生物,已被广泛研究。这些研究涉及晶体学和分子轨道计算,以了解药物的行为并优化其抗惊厥性能 (Georges et al., 1989)。

新异环合成

新异环合成是一个重要的研究领域,重点是创造具有潜在治疗应用的化合物。例如,已经为吡啶并嗪-3-酮衍生物开发了新的合成途径,显示出有希望的抗菌和抗肿瘤活性。这些合成途径对于开发具有改进疗效和安全性特性的新药物至关重要 (Elewa et al., 2021)。

抗微生物活性

另一个感兴趣的领域是合成和评估杂环化合物的抗微生物性能。新的合成途径已经导致了创造出对各种细菌菌株具有显著活性的化合物,突显了开发新的抗菌剂的潜力 (Mohamed, 2004)。

属性

IUPAC Name |

6-(4-ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-2-15-6-8-16(9-7-15)17-10-11-18(23)22(20-17)14-19(24)21-12-4-3-5-13-21/h6-11H,2-5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNXAQOHSCRONJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)

![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)

![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)

![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)

![3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498992.png)